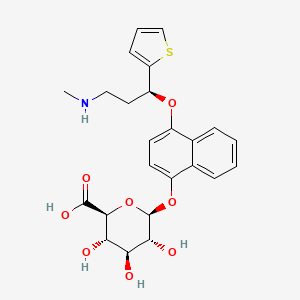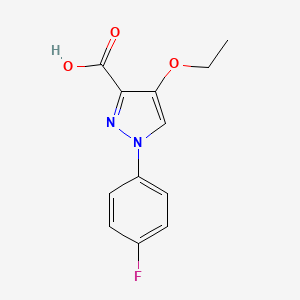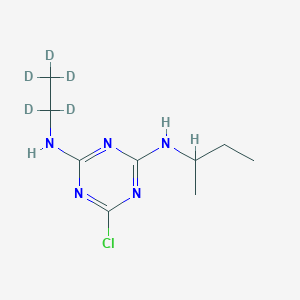
Sebuthylazine D5 (N-ethyl D5)
Vue d'ensemble
Description
Sebuthylazine D5 (N-ethyl D5) is a stable isotope-labelled form of Sebuthylazine . It has a molecular formula of C9H11D5ClN5 and a molecular weight of 234.74 . It is categorized under herbicides and metabolites .
Molecular Structure Analysis
The molecular structure of Sebuthylazine D5 (N-ethyl D5) is represented by the formula C9H11D5ClN5 . The average mass is 229.710 Da and the monoisotopic mass is 229.109421 Da .Physical And Chemical Properties Analysis
Sebuthylazine D5 (N-ethyl D5) has a molecular weight of 234.74 . The average mass is 229.710 Da and the monoisotopic mass is 229.109421 Da . Other physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
1. Electrochemical Reduction Studies
The electrochemical reduction of terbuthylazine, a compound closely related to Sebuthylazine D5, has been studied under acidic conditions. This research provides insights into the reduction pathways of chloro-s-triazine herbicides, which are relevant to Sebuthylazine D5. The study used techniques like GC/MS, IR, and 1H NMR spectroscopy to analyze the post-electrolysis product, contributing to a better understanding of the compound's behavior in electrochemical processes (Brown, 2018).
2. Bioaccumulation Assessment
Research on Decamethylpentacyclosiloxane (D5), which shares some structural similarities with Sebuthylazine D5, provides valuable data on bioaccumulation in various environments. This study reviews the bioaccumulation assessments of D5, including its depuration rates and biotransformation in mammals and fish. Such information can be extrapolated to understand the environmental behavior of Sebuthylazine D5 (Gobas et al., 2015).
3. Ecotoxicity Investigations
The ecotoxicity of decamethylcyclopentasiloxane (D5) in soil has been examined, providing insights into the risks posed by such compounds, including Sebuthylazine D5, to the terrestrial environment. This research evaluated the toxicity of D5-contaminated biosolid in agricultural soil, assessing its impact on plants and soil invertebrates, which can be vital for understanding the environmental impact of Sebuthylazine D5 (Velicogna et al., 2012).
4. Human Health Risk Assessment
A comprehensive global human health risk assessment for Decamethylcyclopentasiloxane (D5) offers insights into the potential risks associated with exposure to similar compounds like Sebuthylazine D5. This study provides a framework for understanding the human health implications of exposure to such chemicals, which is essential for assessing the safety and potential health effects of Sebuthylazine D5 (Franzen et al., 2016).
Mécanisme D'action
Sebuthylazine-d5 (ethyl-d5), also known as Sebuthylazine D5 (N-ethyl D5), is a deuterium-labeled variant of the compound Sebuthylazine . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
It is known that the compound is a deuterium-labeled variant of sebuthylazine . Therefore, it is likely to share similar targets with Sebuthylazine.
Mode of Action
The mode of action of Sebuthylazine-d5 (ethyl-d5) involves its interaction with its targets, leading to changes in the biological system. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
As a deuterium-labeled variant of sebuthylazine, it is likely to affect similar biochemical pathways .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
As a deuterium-labeled variant of sebuthylazine, it is likely to have similar effects .
Action Environment
As a deuterium-labeled variant of sebuthylazine, it is likely to be influenced by similar environmental factors .
Analyse Biochimique
Biochemical Properties
Sebuthylazine D5 (N-ethyl D5) plays a significant role in biochemical reactions, particularly in the study of herbicide interactions and metabolism. It interacts with various enzymes and proteins involved in the detoxification and degradation of herbicides. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many xenobiotics. The nature of these interactions involves the binding of Sebuthylazine D5 (N-ethyl D5) to the active site of the enzyme, leading to its subsequent oxidation and breakdown .
Cellular Effects
Sebuthylazine D5 (N-ethyl D5) affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This inhibition disrupts the production of ATP and NADPH, essential molecules for energy transfer and biosynthesis. Additionally, Sebuthylazine D5 (N-ethyl D5) can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of chloroplasts .
Molecular Mechanism
The molecular mechanism of action of Sebuthylazine D5 (N-ethyl D5) involves its binding to the D1 protein in the photosystem II complex of chloroplasts. This binding inhibits the transfer of electrons from water to plastoquinone, effectively halting the photosynthetic process. The inhibition of photosystem II leads to the generation of reactive oxygen species, causing oxidative stress and damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sebuthylazine D5 (N-ethyl D5) can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh environmental conditions. Long-term exposure to Sebuthylazine D5 (N-ethyl D5) in in vitro or in vivo studies has shown that it can cause persistent inhibition of photosynthesis and prolonged oxidative stress in plant cells .
Dosage Effects in Animal Models
The effects of Sebuthylazine D5 (N-ethyl D5) vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
Sebuthylazine D5 (N-ethyl D5) is involved in several metabolic pathways, primarily those related to herbicide detoxification. It interacts with enzymes such as glutathione S-transferases and cytochrome P450s, which facilitate its conjugation and oxidation, respectively. These interactions lead to the formation of metabolites that are more water-soluble and can be excreted from the organism. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Sebuthylazine D5 (N-ethyl D5) is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of Sebuthylazine D5 (N-ethyl D5) within tissues can affect its overall efficacy and toxicity .
Subcellular Localization
Sebuthylazine D5 (N-ethyl D5) is primarily localized in the chloroplasts of plant cells, where it exerts its herbicidal effects. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the chloroplasts is crucial for its inhibitory action on photosystem II and the subsequent disruption of photosynthesis .
Propriétés
IUPAC Name |
2-N-butan-2-yl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRUVKZGXNSXMB-ZTIZGVCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
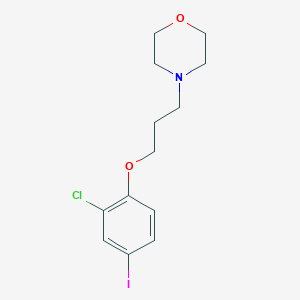
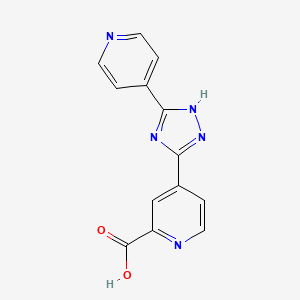
![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)
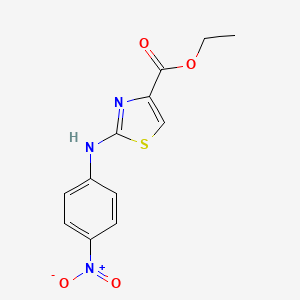
![1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415256.png)
![1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415257.png)

